molecular formula C22H20N4O4S B295770 ethyl 4-[5-[(Z)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate CAS No. 6252-72-8

ethyl 4-[5-[(Z)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate

Cat. No.: B295770
CAS No.: 6252-72-8
M. Wt: 436.5 g/mol
InChI Key: RPAAAWXDFODICB-OMLAYDHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[5-[(Z)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of Ethyl 4-[5-[(Z)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It also exhibits antimicrobial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-[5-[(Z)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate in lab experiments include its potential applications in various fields of scientific research and its ability to exhibit multiple activities. However, the limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action.

Future Directions

The potential future directions for Ethyl 4-[5-[(Z)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate include further studies to fully understand its mechanism of action and potential applications in the treatment of various diseases. It can also be studied for its potential use in drug delivery systems and as a scaffold for the synthesis of other compounds with similar activities.
Conclusion:
This compound is a chemical compound that has potential applications in various fields of scientific research. It exhibits multiple activities, including antitumor, antimicrobial, and anti-inflammatory activities. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of Ethyl 4-[5-[(Z)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate involves the reaction of 4-(furan-2-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-amino-2-propyl-1,3,4-thiadiazole-2(3H)-thione to obtain the desired product.

Scientific Research Applications

Ethyl 4-[5-[(Z)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease.

Properties

6252-72-8

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-(5-imino-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C22H20N4O4S/c1-3-5-18-25-26-19(23)16(20(27)24-22(26)31-18)12-15-10-11-17(30-15)13-6-8-14(9-7-13)21(28)29-4-2/h6-12,23H,3-5H2,1-2H3/b16-12-,23-19?

InChI Key

RPAAAWXDFODICB-OMLAYDHKSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)OCC)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)OCC)C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)OCC)C(=O)N=C2S1

Origin of Product

United States

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